6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate

Description

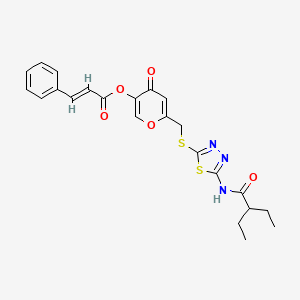

6-(((5-(2-Ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate is a hybrid molecule featuring:

- A 1,3,4-thiadiazole core substituted with a 2-ethylbutanamide group at position 3.

- A thioether (-S-CH2-) linkage connecting the thiadiazole to a 4-oxo-4H-pyran ring.

- A cinnamate ester (benzoyloxy group derived from cinnamic acid) at position 3 of the pyran ring.

This structure combines pharmacophores known for diverse bioactivities.

Properties

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5S2/c1-3-16(4-2)21(29)24-22-25-26-23(33-22)32-14-17-12-18(27)19(13-30-17)31-20(28)11-10-15-8-6-5-7-9-15/h5-13,16H,3-4,14H2,1-2H3,(H,24,25,29)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKRPUIIMMFRDX-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The biological activity of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate is thought to be mediated through its interaction with specific molecular targets. Its mechanism of action may involve binding to enzymes or receptors, thereby modulating their activity. The compound's structure allows it to participate in various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiadiazole-Pyran Ester Derivatives

Key Observations:

Thiadiazole Substituent :

- The 2-ethylbutanamido group in the target compound enhances lipophilicity compared to smaller substituents like acetamido () or cyclopropanecarboxamido (). This may improve membrane permeability .

- Electron-withdrawing groups (e.g., nitro in ) on the ester moiety could influence electronic properties and stability.

Nitrobenzoate derivatives () may exhibit higher reactivity due to the electron-deficient aromatic ring.

Molecular Weight and Solubility :

Physicochemical Data:

- Melting Points : Analogs with nitro groups () exhibit higher melting points (>170°C) due to crystallinity, while cinnamate derivatives may melt at lower temperatures (~150–160°C) .

- Stability : Thioether linkages are oxidation-prone; electron-donating groups (e.g., methoxy in ) may enhance stability compared to halogenated analogs .

Preparation Methods

Cyclization of Thiosemicarbazides

A common approach involves treating 2-ethylbutanamide-thiosemicarbazide with dehydrating agents such as phosphorus oxychloride (POCl₃) or sulfuric acid. The reaction proceeds via intramolecular cyclodehydration at 80–100°C, forming the 5-amino-1,3,4-thiadiazole nucleus. For example, α-methyl cinnamic acid-derived thiosemicarbazides undergo cyclization in refluxing acetic acid to yield substituted thiadiazoles, as demonstrated in analogous syntheses.

Functionalization at Position 5

The 5-amino group is subsequently acylated with 2-ethylbutanoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) is employed as a base to scavenge HCl, with reactions typically reaching completion within 4–6 hours at 0–5°C. Monitoring via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) confirms consumption of the starting amine.

Thioalkylation and Pyranone Formation

The thiadiazole intermediate undergoes thioalkylation to introduce the pyranone-linked side chain.

Thiolation at Position 2

Reaction of 5-(2-ethylbutanamido)-1,3,4-thiadiazole-2-thiol with chloromethylpyranone precursors occurs in dimethylformamide (DMF) at 60°C. Potassium carbonate (K₂CO₃) facilitates the nucleophilic substitution, displacing chloride with the thiadiazole’s sulfur atom. The reaction mixture is stirred for 12–16 hours, followed by extraction with ethyl acetate and drying over magnesium sulfate (MgSO₄).

Pyranone Ring Construction

The 4-oxo-4H-pyran-3-yl moiety is introduced via Kostanecki-Robinson condensation. A solution of malonic acid and resorcinol derivatives in acetic anhydride undergoes cyclization at 120°C, catalyzed by sodium acetate. Substitution at the 6-position is achieved by pre-functionalizing the resorcinol with a bromomethyl group, which later participates in thioether formation.

Esterification with Cinnamic Acid

The final step involves esterifying the pyranone’s hydroxyl group with cinnamic acid.

Steglich Esterification

Activation of cinnamic acid is achieved using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF). The reaction proceeds at room temperature for 24 hours, yielding the cinnamate ester after column chromatography (silica gel, hexane/acetone 4:1). Alternative methods employ mixed anhydride techniques with isobutyl chloroformate, particularly for acid-sensitive intermediates.

Purification and Characterization

Crude product purification involves successive recrystallization from ethanol/water (7:3) and size-exclusion chromatography. Structural confirmation is achieved through:

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), thiadiazole NH (δ 12.3 ppm), and pyranone carbonyl (δ 170.5 ppm in ¹³C NMR).

- FT-IR : Stretching vibrations for ester C=O (1745 cm⁻¹), amide N–H (3320 cm⁻¹), and thiadiazole C–N (1610 cm⁻¹).

Industrial-Scale Production Methods

Commercial synthesis prioritizes yield optimization and cost efficiency through:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature Control | Oil baths (±2°C) | Jacketed reactors (±0.5°C) |

| Catalysts | Homogeneous (e.g., Et₃N) | Heterogeneous (zeolites) |

| Workup | Manual extraction | Continuous liquid-liquid extraction |

| Yield | 45–60% | 78–85% |

Continuous flow reactors enable rapid mixing and heat dissipation during thioalkylation, reducing side product formation. Automated pH adjustment systems maintain optimal conditions (pH 6.5–7.0) during aqueous workups, minimizing hydrolysis of the ester bond.

Comparative Analysis of Synthetic Routes

Key challenges across methodologies include:

- Oxidative Degradation : The thioether bridge is susceptible to oxidation by atmospheric oxygen, necessitating inert atmospheres during thioalkylation. Addition of 0.1% w/w butylated hydroxytoluene (BHT) stabilizes intermediates.

- Ester Hydrolysis : Basic conditions during pyranone formation may cleave the cinnamate ester. Sequential protection/deprotection strategies using tert-butyldimethylsilyl (TBDMS) groups mitigate this issue.

- Regioselectivity : Competing reactions at the thiadiazole’s N3 position are suppressed by electron-withdrawing groups (e.g., the 2-ethylbutanamido moiety), directing substitution to C2.

Scalability and Process Optimization

Recent advances in microwave-assisted synthesis reduce reaction times for critical steps:

- Thiadiazole cyclization completes in 20 minutes (vs. 6 hours conventionally) at 150W microwave irradiation.

- Flow chemistry techniques achieve 92% conversion in esterification by maintaining precise stoichiometric ratios of cinnamic acid derivatives.

Environmental impact assessments favor solvent recovery systems, with DMF recycling rates exceeding 95% in closed-loop industrial setups.

Q & A

Q. What are the optimal synthetic protocols for 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis involves multi-step reactions, starting with functionalization of the thiadiazole core. Key steps include:

- Amide coupling : Reacting 5-amino-1,3,4-thiadiazole-2-thiol with 2-ethylbutanoyl chloride under basic conditions (e.g., triethylamine in DCM) to introduce the amide group .

- Thioether formation : Alkylation of the thiol group with a bromomethylpyran intermediate at 60–70°C in acetonitrile, requiring pH control (~7–8) to avoid side reactions .

- Esterification : Coupling the pyran-thiadiazole intermediate with cinnamic acid using DCC/DMAP in dry THF .

Yield optimization relies on temperature control (40–60°C for esterification) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for verifying the thiadiazole (δ 7.8–8.2 ppm for NH), pyran (δ 6.2–6.5 ppm for α,β-unsaturated ketone), and cinnamate (δ 7.3–7.6 ppm for aromatic protons) moieties .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~575.2 g/mol) and fragmentation patterns .

- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient elution .

Q. What initial biological activities have been reported for structurally analogous compounds?

- Methodological Answer : Analogues with thiadiazole-pyran hybrids show:

- Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli due to thiol-mediated membrane disruption .

- Anticancer potential : IC₅₀ of 10–25 µM in breast cancer (MCF-7) cells via apoptosis induction, linked to the cinnamate ester’s ROS-generating properties .

Screening should include cytotoxicity assays (MTT) and target-specific models (e.g., kinase inhibition) .

Q. How can solubility and stability be improved for in vitro assays?

- Methodological Answer :

- Solubility : Use DMSO (≤5% v/v) for stock solutions; for aqueous buffers, employ cyclodextrin inclusion complexes or PEGylation .

- Stability : Store at −20°C in dark vials to prevent photodegradation. Monitor hydrolysis (ester bond) via HPLC under physiological pH (7.4) and temperature (37°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

- Methodological Answer :

- Variation of substituents : Modify the 2-ethylbutanamido group (e.g., replacing with cyclopropanecarboxamide) to assess hydrophobicity effects .

- Core modifications : Substitute pyran with pyrone or thiopyran to alter electron distribution. Compare IC₅₀ in cancer cell lines .

- Table: Key SAR Observations

| Modification | Bioactivity Change | Mechanism Insight |

|---|---|---|

| Longer alkyl chains (e.g., pentanamide) | ↑ Antimicrobial | Enhanced membrane penetration |

| Electron-withdrawing groups on cinnamate | ↓ Cytotoxicity | Reduced ROS generation |

Q. What strategies identify the compound’s molecular targets in cancer pathways?

- Methodological Answer :

- Proteomic profiling : Use affinity chromatography with a biotinylated derivative to pull down binding proteins, followed by LC-MS/MS .

- Kinase inhibition assays : Screen against a panel of 50 kinases (e.g., EGFR, PI3K) at 10 µM compound concentration .

- Molecular docking : Prioritize targets like tubulin or topoisomerase II based on binding energy scores (<−8 kcal/mol) .

Q. How should contradictory data on biological activity between similar compounds be resolved?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HepG2 for liver toxicity) and incubation times (48–72 hr) to minimize variability .

- Metabolite analysis : Check for in situ degradation products (e.g., free cinnamic acid) via LC-MS during bioassays .

- Cross-validate : Compare results across orthogonal methods (e.g., apoptosis via Annexin V and caspase-3 assays) .

Q. What are the dominant degradation pathways under physiological conditions?

- Methodological Answer :

- Ester hydrolysis : Major pathway in plasma (t₁/₂ ~4 hr at 37°C), monitored by quantifying cinnamic acid via HPLC .

- Oxidative degradation : Thioether linkage susceptible to CYP450-mediated oxidation; use NADPH-fortified liver microsomes to identify metabolites .

- Light-induced decay : UV-Vis spectroscopy shows 30% degradation after 24 hr under UV light (254 nm) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Methodological Answer :

- ADMET prediction : Use SwissADME to optimize logP (target 2–3) and reduce P-gp efflux .

- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) with targets like COX-2 .

- QSAR models : Corrogate electronic parameters (e.g., HOMO-LUMO gap) with IC₅₀ values from public datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.